molecular formula C36H72O7 B592539 Myricanol triacetate CAS No. 34509-52-9

Myricanol triacetate

Cat. No.: B592539
CAS No.: 34509-52-9
M. Wt: 616.965
InChI Key: MFGOMAMZKDKXRC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Myricanol triacetate is a derivative of myricanol, a natural compound extracted from Myrica cerifera root bark . The primary target of myricanol and its derivatives is Human DNA topoisomerase 1B (hTop1) . hTop1 is a ubiquitous enzyme that regulates the topological state of supercoiled DNA, enabling all fundamental cell processes . It is also known to interact with Sirtuin 1 (SIRT1) , a protein that plays a role in cellular health .

Mode of Action

This compound, like its parent compound myricanol, interacts with its targets to bring about changes in cellular processes. For instance, it has been shown that myricanol and its derivatives can inhibit both the cleavage and the religation steps of the enzymatic reaction of hTop1 . This interaction disrupts the normal functioning of the enzyme, leading to changes in the DNA topology .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been reported to influence the nuclear factor erythroid 2-related factor 2 signaling and the nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways play crucial roles in regulating inflammatory responses and oxidative stress .

Pharmacokinetics

The parent compound, myricanol, has been synthesized in a laboratory setting . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . Furthermore, it has been demonstrated that myricanol selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in an in vivo study, myricanol administration significantly improved the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other compounds, such as LPS, in the environment .

Biochemical Analysis

Biochemical Properties

Myricanol triacetate has been reported to interact with various biomolecules. For instance, it has been found to lower the levels of the microtubule-associated protein tau (MAPT), which plays a crucial role in some neurodegenerative diseases . It also acts as a Sirtuin 1 (SIRT1) activator , a protein involved in cellular regulation .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In a study, it was found that this compound administration significantly improved the survival rate of lipopolysaccharide (LPS)-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It also inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress in macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It selectively enhances SIRT1 activation in LPS-stimulated macrophages . It also targets inflammatory signal pathways and oxidative stress to suppress excessive inflammatory responses .

Temporal Effects in Laboratory Settings

It has been observed that the protective effect of this compound were reversed through SIRT1 silencing , suggesting that its effects may be time-dependent and related to the stability of SIRT1.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. Both low-dose (2 mg/kg) and high-dose (10 mg/kg) myricanol treatments significantly improved the survival rate of septic mice

Metabolic Pathways

Given its role as a SIRT1 activator , it may be involved in pathways related to cellular regulation.

Subcellular Localization

Given its interactions with proteins such as SIRT1 , it may be localized to specific compartments or organelles where these proteins are found.

Chemical Reactions Analysis

Types of Reactions: Myricanol triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Myricanol triacetate is structurally similar to several other compounds, including:

This compound stands out due to its unique combination of antioxidant, antibacterial, and anti-inflammatory properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

34509-52-9

Molecular Formula

C36H72O7

Molecular Weight

616.965

IUPAC Name

acetic acid;triacontanal

InChI

InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4)

InChI Key

MFGOMAMZKDKXRC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O

Appearance

Powder

Origin of Product

United States

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